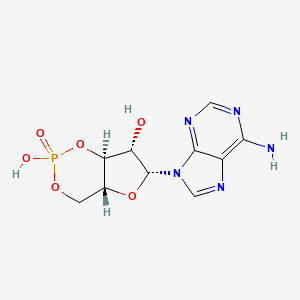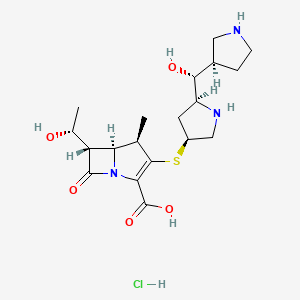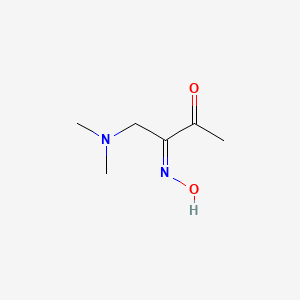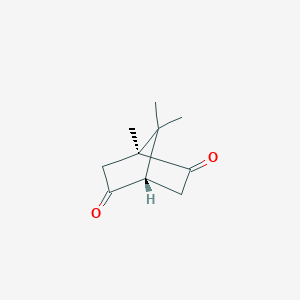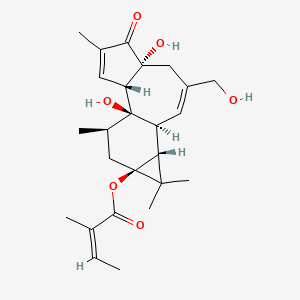
12-Deoxyphorbol-13-angelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Deoxyphorbol-13-angelate is a natural product found in Euphorbia triangularis with data available.
Applications De Recherche Scientifique
Synthesis and Clinical Research Applications
12-Deoxyphorbol-13-angelate, known as prostratin, is derived from the South Pacific tree Homalanthus nutans and synthesized for clinical research. Notably synthesized by Paul A. Wender and colleagues at Stanford University, prostratin was initially isolated as the active constituent by the National Cancer Institute (NCI) in 1992 for treating viral diseases like hepatitis in Western Samoa. With authorization from the National Institutes of Health (NIH), the AIDS Research Alliance (ARA) further developed prostratin as an anti-HIV drug in 2001. The synthetic methods utilizing phorbol as a raw material are reviewed, emphasizing the need for lower costs and higher yield in future studies (Luo De-hong, 2008).
Deoxypodophyllotoxin: A Structurally Related Compound
Though not directly about 12-Deoxyphorbol-13-angelate, studies on deoxypodophyllotoxin (DPT), closely related structurally to podophyllotoxin, reveal its potent antitumor and anti-inflammatory properties. Though it has yet to see clinical use, DPT's role as a precursor for semi-synthesis of cytostatic drugs like etoposide phosphate and teniposide, used in cancer therapy, is significant. This review of literature up to 2012 emphasizes DPT's potential as an anticancer compound and the need for in vivo studies for its clinical trials, alongside establishing alternative resources for its production (M. Khaled, Zhenzhou Jiang, & Lu-Yong Zhang, 2013).
Application in Metabolism and Toxicity Studies
Stable isotopes, including those of 12-Deoxyphorbol-13-angelate derivatives, are critical in human nutritional studies. They are used to assess body composition, energy expenditure, protein turnover, and general metabolic studies. Their safety is affirmed for human studies, with no adverse biological or physiological effects reported at the levels of enrichment used in research. The detailed review confirms the safe application of stable isotopes like deuterium, 18Oxygen, 13Carbon, and 15Nitrogen in nutritional research, which may be relevant for studies involving 12-Deoxyphorbol-13-angelate derivatives (P. S. Davies, 2020).
Pharmacological Effects and Potential Therapeutic Targets
DT-13, an isolated compound from Dwarf lillytruf tuber, shares similarities with 12-Deoxyphorbol-13-angelate in terms of pharmacological actions. DT-13 has multiple pharmacological effects, including anti-tumor, anti-inflammatory, cardioprotective, hepatoprotective, and immunomodulating effects. The review highlights the need for pharmaceutical dosage form and targeted drug delivery systems for DT-13, and further exploration in areas like brain, colorectal, hepatic, pancreatic, prostate, and blood cancers. The potential effects on carbohydrate and glucose metabolism also present a niche for future studies (G. J. Khan et al., 2018).
Propriétés
Numéro CAS |
65700-60-9 |
|---|---|
Formule moléculaire |
C25H34O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-7-13(2)21(28)31-24-10-15(4)25(30)17(19(24)22(24,5)6)9-16(12-26)11-23(29)18(25)8-14(3)20(23)27/h7-9,15,17-19,26,29-30H,10-12H2,1-6H3/b13-7-/t15-,17+,18-,19-,23-,24+,25-/m1/s1 |
Clé InChI |
GFAGCYRBGVCTPP-APZZYBINSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
SMILES |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
SMILES canonique |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Synonymes |
12-deoxyphorbol-13-angelate 12-deoxyphorbol-13-angelate, (1aR-(1aalph,1bbeta,4abeta,7aalph,7balpha,8alpha,9beta,9aalpha-(E)))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




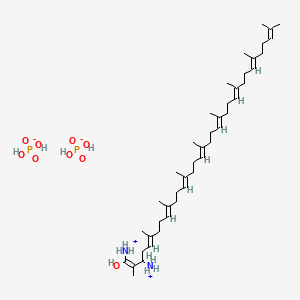
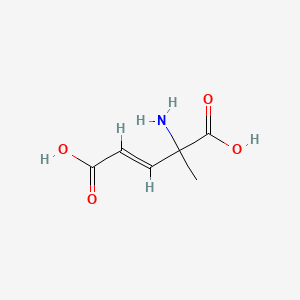
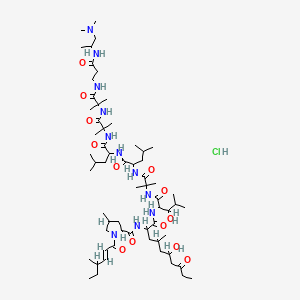

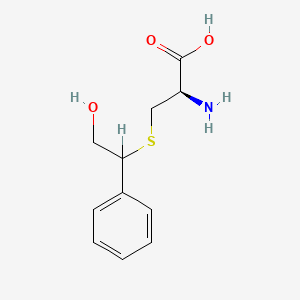
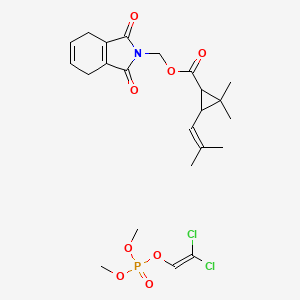
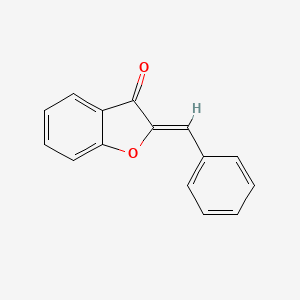
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)
